molecular formula C16H26O4 B12522988 Di-tert-butyl octa-2,6-dienedioate CAS No. 679436-07-8

Di-tert-butyl octa-2,6-dienedioate

Cat. No.: B12522988
CAS No.: 679436-07-8
M. Wt: 282.37 g/mol
InChI Key: MWKZATUIDCSXCP-UHFFFAOYSA-N
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Description

Di-tert-butyl octa-2,6-dienedioate is an organic compound with the molecular formula C16H26O4 It is characterized by its ester functional groups and multiple double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of di-tert-butyl octa-2,6-dienedioate typically involves the esterification of octa-2,6-dienedioic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and catalysts is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Di-tert-butyl octa-2,6-dienedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the tert-butyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Diacids or other oxidized derivatives.

    Reduction: Saturated esters.

    Substitution: Ester derivatives with different alkyl or aryl groups.

Scientific Research Applications

Di-tert-butyl octa-2,6-dienedioate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of di-tert-butyl octa-2,6-dienedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The double bonds in the compound can also interact with reactive oxygen species, leading to oxidation and other chemical transformations.

Comparison with Similar Compounds

    2,6-Di-tert-butylphenol: Known for its antioxidant properties.

    2,4-Di-tert-butylphenol: Used in the production of antioxidants.

    2,6-Di-tert-butylpyridine: Utilized in ion mobility spectrometry.

Properties

CAS No.

679436-07-8

Molecular Formula

C16H26O4

Molecular Weight

282.37 g/mol

IUPAC Name

ditert-butyl octa-2,6-dienedioate

InChI

InChI=1S/C16H26O4/c1-15(2,3)19-13(17)11-9-7-8-10-12-14(18)20-16(4,5)6/h9-12H,7-8H2,1-6H3

InChI Key

MWKZATUIDCSXCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C=CCCC=CC(=O)OC(C)(C)C

Origin of Product

United States

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